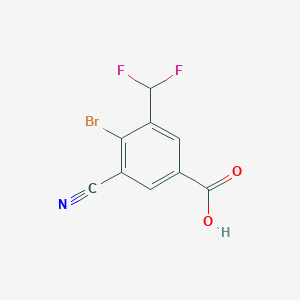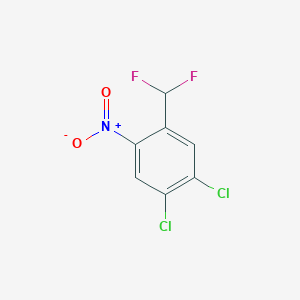
4-Bromo-3-chloro-5-fluorotoluene
説明
4-Bromo-3-chloro-5-fluorotoluene (BCFT), also known as 1-bromo-4-chloro-2-fluoro-3-methylbenzene, is a halogenated aromatic compound with a wide range of applications in the scientific research field. It is a colorless liquid that has a sweet, pungent odor, and is highly flammable. BCFT is used in a variety of laboratory experiments, including organic synthesis and chemical reactions, due to its high reactivity and stability. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
科学的研究の応用
BCFT is an important compound in scientific research due to its high reactivity and stability. It is used in a variety of laboratory experiments, including organic synthesis and chemical reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
In addition, BCFT is used in the synthesis of other compounds, such as 4-bromo-3-chloro-5-fluorobenzaldehyde, which is used in the synthesis of pharmaceuticals. BCFT is also used in the synthesis of 4-bromo-3-chloro-5-fluorobenzene, which is used in the production of dyes and pigments.
作用機序
The mechanism of action of BCFT is dependent on the reaction it is used in. In the Friedel-Crafts alkylation reaction, the reaction involves the attack of an alkyl halide on an aromatic compound in the presence of an acid catalyst. The alkyl halide is protonated by the acid catalyst, forming an intermediate carbocation. The intermediate carbocation then attacks the aromatic compound, forming a covalent bond and producing the desired product, BCFT.
In the halogenation of toluene, the reaction involves the reaction of toluene with a halogen in the presence of a catalyst. The halogen is protonated by the catalyst, forming an intermediate radical. The intermediate radical then attacks the toluene, forming a covalent bond and producing the desired product, BCFT.
Biochemical and Physiological Effects
The biochemical and physiological effects of BCFT are not well-studied. However, some studies have shown that BCFT can cause irritation to the eyes, skin, and respiratory system. It can also cause nausea, dizziness, and headache. In addition, BCFT has been found to be toxic to fish, birds, and other aquatic organisms.
実験室実験の利点と制限
The main advantage of using BCFT in laboratory experiments is its high reactivity and stability. It is also relatively easy to synthesize and can be used in a variety of different reactions. However, there are some limitations to using BCFT in laboratory experiments. It is highly flammable and can be toxic if not handled properly. In addition, it can cause irritation to the eyes, skin, and respiratory system.
将来の方向性
In order to further understand the biochemical and physiological effects of BCFT, more research is needed. Additionally, more research should be conducted to identify potential applications for BCFT in the pharmaceutical and agrochemical industries. Finally, further research should be conducted to investigate the potential for BCFT to be used as a green solvent in industrial processes.
特性
IUPAC Name |
2-bromo-1-chloro-3-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFGZLPMVDTBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-5-fluorotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




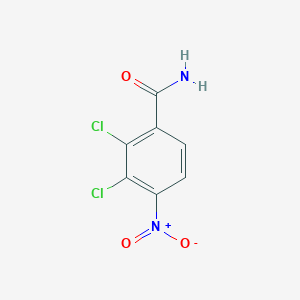
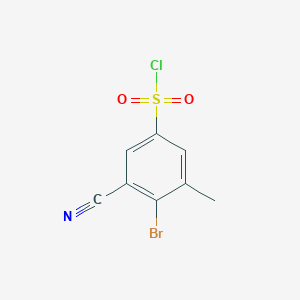
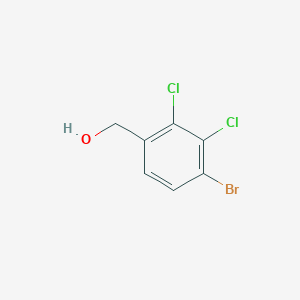
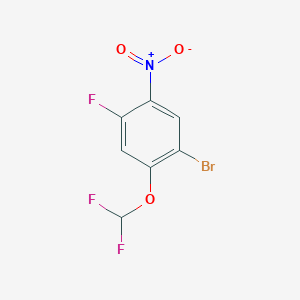
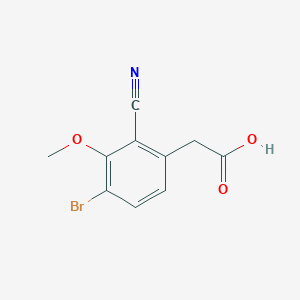
![tert-Butyl 4-(2-hydroxyethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1410328.png)





